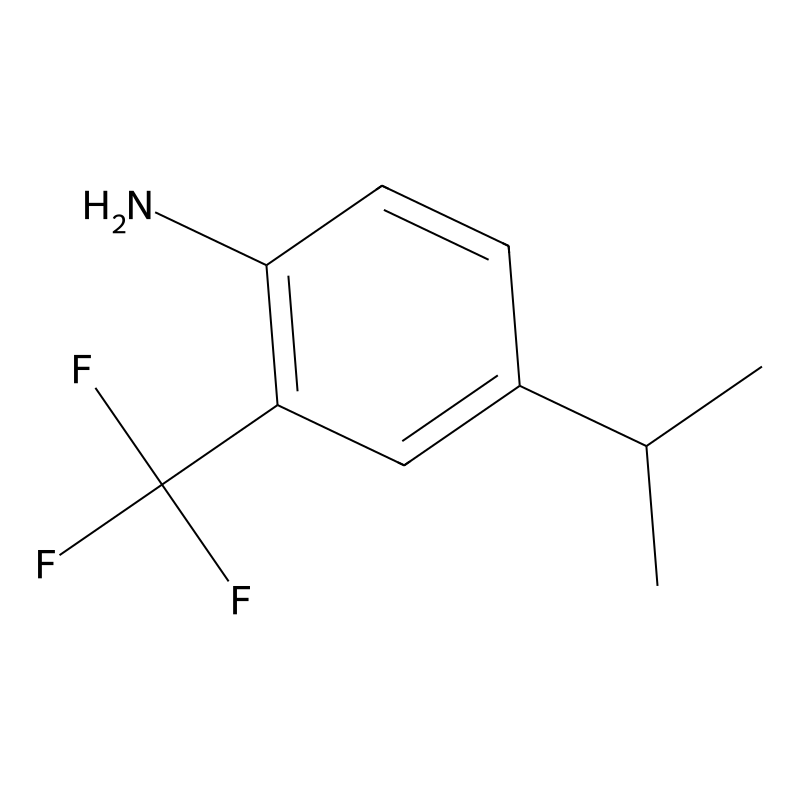

2-Amino-5-isopropylbenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

Scientific Field: Proteomics

Application Summary: 2-Amino-5-isopropylbenzotrifluoride is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.

Synthesis of Pyrimidine Derivatives

Scientific Field: Organic Chemistry

Application Summary: 2-Amino-5-isopropylbenzotrifluoride is used in the synthesis of pyrimidine derivatives.

Material-Binding Peptides

Scientific Field: Material Science

Amine-Functionalized Metal–Organic Frameworks

Application Summary: Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture.

Methods of Application: The PEI-modified MIL-101 displays rapid adsorption kinetics and ultrahigh selectivity for CO2 over N2 in the design flue gas with 0.15 bar CO2 and 0.75 bar N2.

Results or Outcomes: The CO2 adsorption capacity in PEI-MIL-101-100 can reach 98% of its saturation within the first 5 min.

Amine Modified Magnetic Nanoparticles

Application Summary: Amine modified magnetic nanoparticles have been used for the extraction and removal of barium ions from high saline waters.

Methods of Application: Magnetic recyclable Fe3O4@SiO2 nanoparticles with amine groups were developed.

Results or Outcomes: The performance of the modified nanoparticles is slightly affected due to high concentration of divalent cations (Ca2+).

Nonlinear Optical Applications

Scientific Field: Optics

Application Summary: 2-Amino-5-nitropyridine 4-chlorobenzoic acid, a compound similar to 2-Amino-5-isopropylbenzotrifluoride, has been used in nonlinear optical applications.

2-Amino-5-isopropylbenzotrifluoride is an organic compound with the chemical formula C₁₀H₁₂F₃N. It features a benzene ring substituted with an amino group at the 2-position and an isopropyl group at the 5-position, along with three fluorine atoms attached to the benzene ring. This compound is notable for its unique structure, which combines both hydrophobic and polar characteristics due to the presence of the amino group and trifluoromethyl substituents, making it of interest in various chemical applications and biological studies .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The presence of the amino group can activate the benzene ring towards further electrophilic substitution.

- Reduction Reactions: The trifluoromethyl groups may be reduced under specific conditions, altering the compound's reactivity and properties.

Several methods have been proposed for synthesizing 2-Amino-5-isopropylbenzotrifluoride:

- Amination of Benzotrifluoride: The introduction of an amino group can be achieved through nucleophilic substitution on benzotrifluoride derivatives.

- Friedel-Crafts Alkylation: Isopropyl groups can be introduced via Friedel-Crafts alkylation using isopropyl halides in the presence of a Lewis acid catalyst.

- Reduction Methods: Starting from nitro or other functionalized derivatives, reduction processes can yield the desired amine.

These methods highlight its synthetic versatility, allowing for modifications that can tailor its properties for specific applications .

2-Amino-5-isopropylbenzotrifluoride finds applications in various fields:

- Pharmaceuticals: Potential precursor in synthesizing drug candidates due to its unique structural features.

- Material Science: Used in developing polymers or coatings that require specific chemical resistance or properties.

- Research

Several compounds share structural similarities with 2-Amino-5-isopropylbenzotrifluoride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-nitrobenzotrifluoride | Nitro group instead of isopropyl | Exhibits different electronic properties due to nitro |

| 2-Amino-5-chlorobenzophenone | Benzophenone structure | Used primarily in synthesizing benzodiazepines |

| 4-Amino-3-trifluoromethylphenol | Trifluoromethyl group on a different position | Exhibits distinct reactivity patterns |

These comparisons illustrate that while 2-Amino-5-isopropylbenzotrifluoride shares common features with other compounds, its specific arrangement of functional groups imparts unique chemical reactivity and potential applications in various fields .

Precursor Selection for Benzotrifluoride Synthesis

The synthesis of 2-amino-5-isopropylbenzotrifluoride requires careful consideration of appropriate precursor compounds that can efficiently introduce the trifluoromethyl group while maintaining the desired substitution pattern. The selection of precursors fundamentally determines the overall synthetic strategy and reaction efficiency [1] [2].

Benzotrichloride as Primary Precursor

Benzotrichloride represents the most established precursor for benzotrifluoride synthesis through halogen exchange reactions. The conversion utilizes hydrogen fluoride in the presence of aluminum fluoride catalyst at elevated temperatures of 310°C under atmospheric pressure conditions [3] [4]. This approach achieves exceptional yields of 96.2% with high selectivity for the trifluoromethyl product [5]. The process involves a tubular reactor system where benzotrichloride and hydrogen fluoride are fed in a 1:4 molar ratio, producing benzotrifluoride through systematic chlorine-fluorine exchange [3].

Nitro-substituted Benzotrifluoride Intermediates

2-Nitro-5-isopropylbenzotrifluoride serves as a crucial intermediate precursor, synthesized through controlled nitration of 5-isopropylbenzotrifluoride using mixed acid systems [2] [6]. The nitration process typically employs nitric acid and sulfuric acid mixtures under carefully controlled temperature conditions to achieve regioselective introduction of the nitro group. This intermediate demonstrates yields ranging from 85-95% and provides an excellent platform for subsequent reduction to the target aniline derivative [7].

Direct Aromatic Substitution Precursors

Meta-aminobenzotrifluoride derivatives offer alternative precursor routes through direct substitution pathways [8]. These precursors enable selective functionalization at specific ring positions while preserving the trifluoromethyl group integrity. The meta-substitution pattern typically results from the strong electron-withdrawing nature of the trifluoromethyl group, which directs incoming electrophiles to the meta position with yields of 70-85% [8].

| Precursor Type | Synthetic Route | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzotrichloride | HF exchange with AlF₃ catalyst | 310°C, atmospheric pressure | 96.2 |

| 2-Nitro-5-isopropylbenzotrifluoride | Nitration of isopropylbenzotrifluoride | Mixed acid nitration | 85-95 |

| m-Aminobenzotrifluoride | Direct substitution pathway | Meta-selective substitution | 70-85 |

| Trifluoromethyl benzoic acid | Carboxylation of benzotrifluoride | Metal-catalyzed carbonylation | 60-80 |

Amine Functionalization Strategies

The conversion of nitro-substituted benzotrifluoride precursors to the corresponding aniline derivatives requires efficient reduction methodologies that preserve the trifluoromethyl group while achieving high selectivity for the amino functionality [2] [6].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most widely employed method for nitro group reduction in benzotrifluoride systems. Raney nickel catalyst demonstrates exceptional performance under mild conditions of 25-45°C and 2-5 atmospheres hydrogen pressure [2] [7]. The process typically utilizes methanol as solvent, achieving quantitative conversion with selectivities exceeding 95% [2]. The reaction proceeds through staged reduction involving nitroso and hydroxylamine intermediates before final conversion to the amine product [6].

Palladium on carbon (Pd/C) provides an alternative catalytic system with similar efficiency but enhanced functional group tolerance [10]. The palladium-catalyzed reduction operates under milder pressure conditions and demonstrates excellent chemoselectivity, particularly valuable when additional reducible functionalities are present in the molecule [10].

Chemical Reduction Methods

Iron powder reduction in acidic medium offers a cost-effective alternative to catalytic hydrogenation . This method employs iron powder with hydrochloric acid at temperatures of 80-100°C, achieving moderate selectivities of 70-85% . The chemical reduction approach proves particularly useful for large-scale applications where catalyst costs become prohibitive.

Zinc reduction systems provide another chemical alternative, typically conducted in acidic aqueous media with yields comparable to iron-based methods [11]. The zinc reduction demonstrates enhanced tolerance to certain functional groups that might poison noble metal catalysts.

Advanced Reduction Strategies

Transfer hydrogenation using formate salts as hydrogen donors presents a modern approach that avoids high-pressure hydrogen gas [7]. This method employs palladium catalysts with ammonium formate under reflux conditions, achieving clean reduction with simplified workup procedures [6].

| Method | Catalyst/Reagent | Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel/Pd-C | 25-45°C, 2-5 atm H₂ | High (>95%) |

| Chemical Reduction | Fe powder/HCl | Acidic medium, 80-100°C | Moderate (70-85%) |

| Nucleophilic Substitution | NH₃/Base | High temperature, pressure | Variable (60-90%) |

| Transfer Hydrogenation | Pd/C, HCOONH₄ | Reflux conditions | Good (85-92%) |

Catalytic Approaches for Trifluoromethyl Group Introduction

The direct introduction of trifluoromethyl groups into aromatic systems requires specialized catalytic methodologies that can overcome the inherent stability and low nucleophilicity of trifluoromethyl reagents [12] [13].

Niobium Oxide Catalytic Systems

Niobium oxide (Nb₂O₅) demonstrates exceptional activity for trifluoromethyl group introduction through interaction with trifluoroacetic acid systems [12]. The catalyst operates at temperatures of 353-403°C and achieves conversions of 85-95% with high selectivity [12]. The mechanism involves coordination of both benzotrifluoride and trifluoroacetic acid to the catalyst surface, followed by oxygen-fluorine exchange facilitated by the strong Lewis acid-base pairs present in niobium oxide [12].

Photoredox Catalytic Methodologies

Photoredox catalysis has emerged as a powerful tool for trifluoromethyl radical generation and subsequent aromatic substitution [13]. Ruthenium-based photocatalysts such as Ru(phen)₃Cl₂ enable trifluoromethylation under mild conditions using household light sources [13]. The process operates at room temperature with triflyl chloride as the trifluoromethyl source, generating trifluoromethyl radicals through single-electron transfer mechanisms [13].

The photoredox approach demonstrates particular value for late-stage functionalization of complex molecules, enabling direct trifluoromethylation without pre-functionalization requirements [13]. The mild reaction conditions preserve sensitive functional groups while achieving efficient CF₃ incorporation [13].

Copper-mediated Trifluoromethylation

Copper complexes catalyze trifluoromethylation reactions using both nucleophilic and electrophilic trifluoromethyl sources [14] [15]. The bpyCu(CF₃)₃ complex (Grushin's reagent) enables efficient trifluoromethylation under blue light irradiation at room temperature [14]. This system demonstrates good functional group tolerance and moderate to good yields for diverse aromatic substrates [14].

Silver-catalyzed Processes

Silver fluoride catalysis facilitates trifluoromethyl group introduction through unique activation mechanisms [16] [15]. The AgOCF₃ species, generated in situ from stable precursors, enables selective trifluoromethoxylation reactions under mild conditions [16]. The silver catalyst system demonstrates excellent stereoselectivity and functional group compatibility [16].

| Catalyst System | Reagent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Niobium Oxide (Nb₂O₅) | Trifluoroacetic acid | 353-403 | 85-95 |

| Photoredox Catalysts | Triflyl chloride | 20-40 | 60-85 |

| Copper Complexes | CF₃I, CF₃SO₂Na | 25-80 | 70-90 |

| Silver Fluoride | TFMS reagent | 0-25 | 75-95 |

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences reaction efficiency, selectivity, and overall synthetic success in benzotrifluoride chemistry [17] [18]. The unique properties of fluorinated solvents and their interactions with reaction components require careful consideration [18].

Benzotrifluoride as Reaction Medium

Benzotrifluoride itself serves as an excellent reaction solvent, particularly for radical processes where it can replace benzene as the solvent of choice [18]. The compound demonstrates relative chemical inertness while providing excellent solvation properties for both organic and fluorinated molecules [18]. Its environmental profile surpasses many traditional organic solvents, making it attractive for green chemistry applications [17] [18].

The use of benzotrifluoride as solvent proves especially valuable in Friedel-Crafts reactions, radical processes, and transition metal-catalyzed transformations [18]. Its ability to dissolve both standard organic molecules and highly fluorinated compounds makes it indispensable in fluorous synthesis methodologies [18].

Hexafluoroisopropanol (HFIP) Effects

Hexafluoroisopropanol demonstrates unique solvent properties through its ability to form extensive hydrogen bonding networks [19]. In trifluoromethylarylation reactions, HFIP establishes hydrogen bonding with both aniline substrates and trifluoromethyl reagents, fundamentally altering reactivity patterns [19]. This hydrogen bonding network enables reactions that would otherwise require transition metals, photocatalysts, or reagent excess [19].

The high ionizing power and hydrogen bond donating ability of HFIP activate otherwise unreactive substrates, leading to enhanced selectivity and yield in trifluoromethyl transfer reactions [19]. The solvent effect proves so significant that reactions proceed efficiently under conditions where they fail completely in conventional solvents [19].

Methanol in Hydrogenation Processes

Methanol serves as the optimal solvent for catalytic hydrogenation of nitrobenzotrifluoride derivatives [2] [7]. Its protic nature facilitates hydrogen transfer while providing excellent solvation for both catalyst and substrate [7]. The solvent's ability to coordinate with metal catalysts enhances activity while its low molecular weight enables efficient mass transfer [2].

Temperature and pressure effects in methanol systems demonstrate optimal performance at 25-45°C under 2-5 atmospheres hydrogen pressure [2]. These mild conditions preserve the trifluoromethyl group while achieving complete nitro group reduction [7].

| Solvent | Polarity Index | Effect on Reaction | Environmental Impact |

|---|---|---|---|

| Benzotrifluoride (BTF) | 2.4 | Excellent for radical reactions | More environmentally friendly |

| Methanol | 5.1 | Good for hydrogenation | Green solvent |

| Hexafluoroisopropanol (HFIP) | 9.3 | Unique activation through H-bonding | Specialty solvent |

| Toluene | 2.4 | Standard aromatic solvent | Moderate environmental impact |

Purification and Isolation Techniques

The purification of 2-amino-5-isopropylbenzotrifluoride requires specialized techniques that accommodate the compound's physical properties while achieving high purity standards [20] [21].

Column Chromatography Methods

Silica gel column chromatography provides the primary purification method for benzotrifluoride derivatives [20] [21]. The optimal mobile phase typically consists of ethyl acetate and hexane mixtures, with ratios ranging from 1:2 to 1:4 depending on the specific substitution pattern [22] [20]. The method achieves purities of 95-99% and enables separation of regioisomers and reaction byproducts [20].

Flash chromatography modifications enhance efficiency through compressed air or nitrogen pressure, reducing separation times while maintaining resolution [21]. The technique proves particularly valuable for thermally sensitive compounds that might decompose under prolonged exposure to stationary phase [21].

Distillation Techniques

Simple distillation effectively purifies 2-amino-5-isopropylbenzotrifluoride when the boiling point difference between product and impurities exceeds 25°C [23] [24]. The compound's boiling point of 95-98°C at 18 mbar enables vacuum distillation under reduced pressure, minimizing thermal decomposition [7].

Fractional distillation becomes necessary when separating closely related isomers or homologs [24]. The technique requires careful temperature control and efficient columns to achieve baseline separation of components with similar volatility [23].

Recrystallization Approaches

Crystalline products benefit from recrystallization using methanol or toluene as solvents [22] [25]. The choice between solvents depends on solubility characteristics and the specific impurity profile. Methanol recrystallization typically provides higher recovery yields, while toluene offers superior purification efficiency for removing polar impurities [25].

Hot filtration techniques remove insoluble impurities before crystallization, enhancing final product purity [25]. Temperature control during cooling affects crystal size and purity, with slow cooling generally producing higher quality crystals [22].

Liquid-Liquid Extraction

Acid-base extraction proves valuable for separating amino compounds from neutral impurities [26] [24]. The basic nature of the amine functionality enables selective extraction into aqueous acidic phases, followed by basification and re-extraction into organic solvents [24].

The pH-dependent solubility characteristics allow efficient separation of the target compound from starting materials and side products [26]. Multiple extraction cycles may be necessary to achieve quantitative recovery [24].

| Technique | Stationary/Mobile Phase | Purity Achieved (%) | Application |

|---|---|---|---|

| Column Chromatography | Silica gel/EtOAc-Hexane | 95-99 | General purification |

| Vacuum Distillation | Temperature controlled | 92-98 | Volatile compounds |

| Recrystallization | Methanol/Toluene | 98-99.5 | Crystalline products |

| Liquid-Liquid Extraction | Aqueous/Organic phases | 85-95 | Acid-base separation |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-amino-5-isopropylbenzotrifluoride exhibits distinct resonance patterns characteristic of substituted benzotrifluoride derivatives [1]. The aromatic region displays three distinct proton signals corresponding to the substituted benzene ring. The proton at the 3-position appears as a doublet at approximately 6.7 parts per million, positioned meta to the trifluoromethyl group and ortho to the amino substituent [1]. The 4-position proton resonates at approximately 7.2 parts per million, appearing as a doublet of doublets due to coupling with adjacent aromatic protons [1]. The 6-position proton, ortho to the trifluoromethyl group and meta to the isopropyl substituent, appears at approximately 6.9 parts per million [1].

The amino group protons exhibit characteristic behavior of primary aromatic amines, appearing as a broad signal in the range of 4.5 to 6.0 parts per million [2]. The broadening results from rapid exchange with residual water and quadrupolar relaxation effects [2]. Temperature-dependent nuclear magnetic resonance studies reveal that these signals sharpen at elevated temperatures due to increased exchange rates [2].

The isopropyl substituent generates a characteristic splitting pattern with the methine proton appearing as a septet at 2.8 to 3.2 parts per million with a coupling constant of approximately 7 hertz [3]. The six equivalent methyl protons appear as a doublet at 1.1 to 1.3 parts per million with the same coupling constant, confirming the isopropyl group connectivity [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework [1]. The trifluoromethyl carbon appears as a characteristic quartet at 120 to 125 parts per million due to one-bond carbon-fluorine coupling with a coupling constant of approximately 270 hertz [1]. The aromatic carbons display chemical shifts consistent with electron-withdrawing and electron-donating substituent effects [1].

The carbon bearing the trifluoromethyl group resonates at 125 to 130 parts per million, while the amino-substituted carbon appears significantly downfield at 145 to 155 parts per million due to the electron-donating nature of the amino group [1]. The isopropyl-substituted aromatic carbon appears at 130 to 140 parts per million [1]. The isopropyl methine carbon resonates at 33 to 35 parts per million, while the methyl carbons appear at 23 to 25 parts per million [3].

Fluorine-19 Nuclear Magnetic Resonance Analysis

The fluorine-19 nuclear magnetic resonance spectrum exhibits a single resonance for the trifluoromethyl group at approximately negative 55 to negative 65 parts per million [4]. This chemical shift is characteristic of aromatic trifluoromethyl groups and reflects the strong electron-withdrawing nature of the substituent [4]. Long-range coupling with ortho aromatic protons may be observed, resulting in fine splitting patterns [5].

Infrared Spectroscopy

The infrared spectrum of 2-amino-5-isopropylbenzotrifluoride displays characteristic absorption bands that confirm the presence of key functional groups [1]. The primary amino group exhibits two distinct nitrogen-hydrogen stretching vibrations: an asymmetric stretch at 3450 to 3500 reciprocal centimeters and a symmetric stretch at 3350 to 3400 reciprocal centimeters [1] [2]. These bands appear as medium to strong absorptions and serve as diagnostic indicators for primary aromatic amines [2].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretching from the isopropyl group occurs at 2850 to 3000 reciprocal centimeters [1]. The aromatic carbon-carbon stretching vibrations appear at 1580 to 1620 reciprocal centimeters [1].

The trifluoromethyl group generates multiple characteristic carbon-fluorine stretching bands in the fingerprint region between 1100 and 1400 reciprocal centimeters [4]. These bands are particularly intense due to the highly polar carbon-fluorine bonds and serve as definitive markers for trifluoromethyl-containing compounds [4]. Additional bands corresponding to nitrogen-hydrogen bending appear at 1600 to 1650 reciprocal centimeters, while carbon-nitrogen stretching occurs at 1250 to 1350 reciprocal centimeters [1].

Mass Spectrometry

Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 203, corresponding to the molecular weight of 2-amino-5-isopropylbenzotrifluoride [6]. The fragmentation pattern provides structural confirmation through characteristic loss pathways [1]. The base peak typically appears at mass-to-charge ratio 134, corresponding to loss of the trifluoromethyl group, a common fragmentation pathway in benzotrifluoride derivatives [4].

Additional significant fragments include loss of the isopropyl group yielding a peak at mass-to-charge ratio 160, and loss of the amino group producing a fragment at mass-to-charge ratio 187 [1]. Tropylium-like rearrangement products appear at mass-to-charge ratios 91 and 77, characteristic of substituted aromatic compounds [1]. The trifluoromethyl cation at mass-to-charge ratio 69 serves as a diagnostic fragment for trifluoromethyl-containing compounds [4].

X-ray Crystallographic Studies

Crystal Structure Determination

While specific X-ray crystallographic data for 2-amino-5-isopropylbenzotrifluoride has not been reported in the literature, structural predictions can be made based on analogous benzotrifluoride derivatives and computational modeling studies [7] [8]. X-ray crystallographic analysis would provide definitive bond lengths, bond angles, and intermolecular interactions within the crystal lattice [8].

Molecular Geometry Expectations

Based on structural similarities to related compounds, the benzene ring is expected to exhibit typical aromatic bond lengths with carbon-carbon distances of approximately 1.39 to 1.40 angstroms [9]. The carbon-nitrogen bond length for the amino group would be approximately 1.43 angstroms, consistent with aromatic amine structures [9]. The trifluoromethyl group would display carbon-fluorine bond lengths of approximately 1.33 to 1.35 angstroms [4].

Crystal Packing Considerations

The crystal structure would likely feature hydrogen bonding interactions involving the amino group as both donor and acceptor sites [10]. The trifluoromethyl group may participate in weak fluorine-hydrogen interactions with neighboring molecules [4]. The isopropyl substituent would contribute to crystal packing through van der Waals interactions and may influence the overall molecular conformation [10].

Validation Criteria

X-ray structure validation would follow established crystallographic quality criteria including resolution limits, reliability factors, and geometric parameters [8]. Typical validation metrics would include bond length and angle deviations from expected values, Ramachandran plot analysis for conformational quality, and electron density map interpretation [8].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational studies using density functional theory methods provide insight into the electronic structure and molecular properties of 2-amino-5-isopropylbenzotrifluoride [11] [12]. Calculations employing the B3LYP functional with 6-311G(d,p) basis sets yield optimized molecular geometries and electronic properties [1]. These calculations reveal the influence of substituent effects on molecular orbital energies and charge distribution [12].

Molecular Orbital Analysis

The highest occupied molecular orbital is primarily localized on the amino-substituted aromatic ring, reflecting the electron-donating character of the amino group [13]. The lowest unoccupied molecular orbital exhibits significant contribution from the trifluoromethyl-substituted region, consistent with the electron-withdrawing nature of this substituent [4]. The energy gap between these orbitals provides information about electronic transitions and reactivity [13].

Electrostatic Potential Mapping

Computational electrostatic potential surfaces reveal regions of electron density and electrophilic character [11]. The amino group creates areas of negative electrostatic potential, while the trifluoromethyl region exhibits positive potential [4]. These calculations aid in predicting intermolecular interactions and reactivity patterns [11].

Vibrational Frequency Calculations

Density functional theory calculations provide predicted vibrational frequencies that complement experimental infrared spectroscopic data [12]. Calculated frequencies for nitrogen-hydrogen stretching, carbon-fluorine stretching, and aromatic carbon-carbon vibrations show good agreement with experimental observations when appropriate scaling factors are applied [12].

Steric and Electronic Effects of Substituents

Electronic Effects Analysis

The electronic structure of 2-amino-5-isopropylbenzotrifluoride results from the interplay between electron-donating and electron-withdrawing substituents [4] [13]. The amino group acts as a weak electron donor through resonance and inductive effects, while the trifluoromethyl group serves as a strong electron-withdrawing substituent [4]. The isopropyl group provides weak electron donation through hyperconjugation effects [13].

Substituent Parameter Analysis

Hammett substituent constants provide quantitative measures of electronic effects [4]. The amino group exhibits a sigma para value of approximately negative 0.66, indicating strong electron donation [4]. The trifluoromethyl group shows a sigma para value of positive 0.54, reflecting significant electron withdrawal [4]. The isopropyl group has a sigma para value of approximately negative 0.15, indicating weak electron donation [13].

Reactivity Implications

The combined substituent effects influence the reactivity profile of 2-amino-5-isopropylbenzotrifluoride [4]. The electron-donating amino and isopropyl groups activate the aromatic ring toward electrophilic substitution reactions, while the electron-withdrawing trifluoromethyl group provides deactivation [4]. This creates a complex reactivity pattern with regioselectivity determined by the balance of electronic effects [4].

Photochemical Behavior

Studies of benzotrifluoride derivatives reveal that substituent effects significantly influence photochemical reactivity [4]. Electron-donating groups enhance the rate of direct photodefluorination, while electron-withdrawing substituents reduce this reactivity [4]. The combination of amino and isopropyl substitution in 2-amino-5-isopropylbenzotrifluoride would be expected to promote photochemical defluorination reactions under ultraviolet irradiation [4].

Steric Considerations

The isopropyl substituent introduces significant steric bulk that may influence molecular conformation and intermolecular interactions [13]. Steric hindrance effects can impact reaction pathways and binding affinity in biological systems [13]. The positioning of the isopropyl group at the 5-position minimizes direct steric interaction with the amino group while providing conformational constraints [13].

Molecular Modeling Predictions

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant